molecular formula C6H10O3 B589244 (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 905580-84-9

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

Cat. No.: B589244
CAS No.: 905580-84-9
M. Wt: 130.143
InChI Key: KDHRDZLEOMAUPP-AZGQCCRYSA-N
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Description

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol typically involves the use of starting materials such as cyclohexene oxide and formaldehyde. One common method involves the epoxidation of cyclohexene followed by a ring-opening reaction with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of (1R,2R,3S,5S)-3-carboxy-6-oxabicyclo[3.1.0]hexan-2-ol.

    Reduction: Formation of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-hydroxybicyclo[3.1.0]hexan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[310]hexan-2-ol serves as a versatile intermediate for the synthesis of complex molecules

Biology

This compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or activators of specific enzymes, contributing to the study of biochemical pathways and drug discovery.

Medicine

In the pharmaceutical industry, (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol can be used as a building block for the synthesis of therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable starting material for the development of new drugs.

Industry

In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure imparts desirable properties such as rigidity and stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The oxirane ring and hydroxymethyl group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: A precursor in the synthesis of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol.

    Tetrahydrofuran: A structurally related compound with similar reactivity.

    2-Methyltetrahydrofuran: Another related compound with applications in organic synthesis.

Uniqueness

This compound is unique due to its bicyclic structure and the presence of both an oxirane ring and a hydroxymethyl group. These features confer distinct reactivity and make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHRDZLEOMAUPP-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1O2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]2[C@H]1O2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730669
Record name (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905580-84-9
Record name (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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